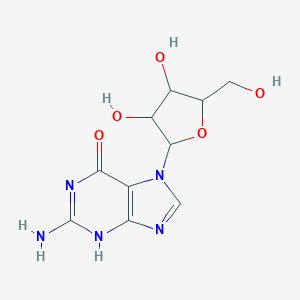
7-beta-Ribofuranosylguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-beta-Ribofuranosylguanine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
In Vitro Studies
Recent studies have demonstrated that 7-beta-Ribofuranosylguanine exhibits significant anticancer properties, particularly against glioma cell lines such as T98G. The compound has been shown to selectively inhibit cell proliferation, leading to apoptosis in cancer cells while sparing normal cells. For instance, research indicated that the incorporation of N7-guanosine into RNA duplexes resulted in decreased thermodynamic stability when paired with certain nucleotides, which may enhance its therapeutic efficacy by disrupting cancer cell RNA functions .
Mechanisms of Action
The anticancer effects of this compound are attributed to several mechanisms:
- Base Pairing Properties : The unique pairing capabilities of N7-guanosine allow it to form stable noncanonical hydrogen bonds, which can interfere with the normal function of RNA in cancer cells .
- Inhibition of RNA Functions : By substituting conventional guanosine in RNA structures, N7-guanosine can destabilize critical RNA interactions, leading to impaired cell viability and growth in cancerous tissues .
Antiviral Applications
Potential Antiviral Activity
There is growing interest in the antiviral properties of this compound. Preliminary studies suggest that this compound may be converted into active triphosphate forms within cells, allowing it to interfere with viral replication processes. Its structural characteristics make it a candidate for further exploration in antiviral drug development .
Structural and Thermodynamic Studies
Molecular Dynamics Simulations
Extensive molecular dynamics simulations have been conducted to understand the conformational differences between N7-guanosine and its analogs. These studies reveal how the substitution impacts the stability and interactions within RNA duplexes. The findings indicate that N7-guanosine can significantly alter the dynamics of RNA structures, which is crucial for designing effective therapeutics targeting RNA-based diseases .
Case Studies and Research Findings
Propriétés
Numéro CAS |
15373-27-0 |
|---|---|
Formule moléculaire |
C10H13N5O5 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)15(2-12-7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |
Clé InChI |
ZUTSIPKQKRZENB-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)NC(=N2)N |
SMILES isomérique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N |
Synonymes |
7-beta-ribofuranosylguanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















